molecular formula C5H6BrN3S B1320892 2-Amino-5-bromo-3-methylthiopyrazine CAS No. 87444-38-0

2-Amino-5-bromo-3-methylthiopyrazine

Cat. No.: B1320892
CAS No.: 87444-38-0
M. Wt: 220.09 g/mol
InChI Key: FSOWDVOHUJKGNW-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-methylthiopyrazine is a chemical compound with the molecular formula C5H6BrN3S It is characterized by the presence of an amino group, a bromine atom, and a methylthio group attached to a pyrazine ring

Scientific Research Applications

2-Amino-5-bromo-3-methylthiopyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-5-bromo-3-methylpyridine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-methylthiopyrazine typically involves the bromination of 3-methylthiopyrazine followed by the introduction of an amino group. One common method includes the following steps:

    Bromination: 3-Methylthiopyrazine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-methylthiopyrazine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-Amino-5-bromo-3-methylsulfinylpyrazine, 2-Amino-5-bromo-3-methylsulfonylpyrazine.

    Reduction: 2-Amino-3-methylthiopyrazine.

    Substitution: 2-Amino-5-hydroxy-3-methylthiopyrazine, 2-Amino-5-alkoxy-3-methylthiopyrazine.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-methylthiopyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino, bromine, and methylthio groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-3-methylthiopyrazine
  • 2-Amino-5-fluoro-3-methylthiopyrazine
  • 2-Amino-5-iodo-3-methylthiopyrazine

Uniqueness

2-Amino-5-bromo-3-methylthiopyrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-3-methylsulfanylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3S/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOWDVOHUJKGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595726
Record name 5-Bromo-3-(methylsulfanyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87444-38-0
Record name 5-Bromo-3-(methylsulfanyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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